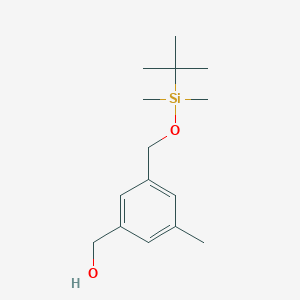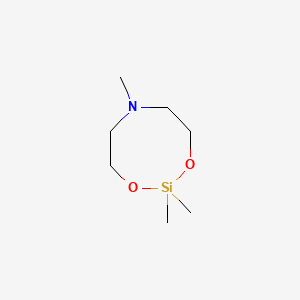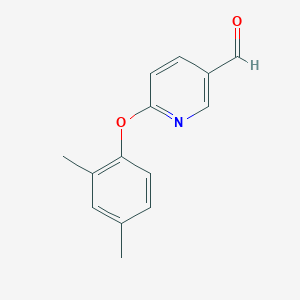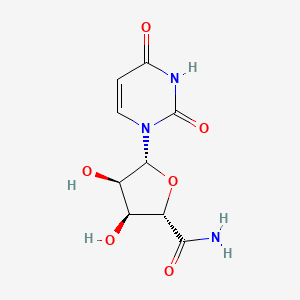
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is particularly useful for protecting hydroxyl groups during chemical reactions, allowing for selective transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature . The general reaction scheme is as follows:
Starting Material: 3-hydroxymethyl-5-methylphenylmethanol
Reagent: tert-butyldimethylsilyl chloride (TBDMS-Cl)
Base: Imidazole
Solvent: Dimethylformamide (DMF)
Conditions: Room temperature
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Flow microreactor systems can be employed to enhance efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or OsO₄ can be used under mild conditions.
Reduction: Reagents such as LiAlH₄ or NaBH₄ are commonly used.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in THF is often used to remove the TBDMS group.
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Deprotected alcohols
Aplicaciones Científicas De Investigación
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where protection and deprotection steps are crucial.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action for (3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted side reactions. The protection is achieved through the formation of a pentavalent silicon center, which is stabilized by the formation of a strong Si-F bond during deprotection .
Comparación Con Compuestos Similares
Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- dimethyl ((3-((tert-butyldimethylsilyl)oxy)phenyl)(methoxy)methyl)phosphonate
Uniqueness
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the phenylmethanol moiety. This combination allows for selective protection and deprotection steps in complex organic syntheses, making it a valuable tool in both academic and industrial research.
Propiedades
Fórmula molecular |
C15H26O2Si |
|---|---|
Peso molecular |
266.45 g/mol |
Nombre IUPAC |
[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-methylphenyl]methanol |
InChI |
InChI=1S/C15H26O2Si/c1-12-7-13(10-16)9-14(8-12)11-17-18(5,6)15(2,3)4/h7-9,16H,10-11H2,1-6H3 |
Clave InChI |
ZIHCDZFVIHHQLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CO[Si](C)(C)C(C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)





